

Epidemiology & Clinical Characteristics

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Upadacitinib

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Upadacitinib-associated acne is the most frequently reported cutaneous adverse event. The tables below summarize its incidence and key traits.

Table 1: Incidence of Acne Across Indications and Doses

Population / Study Type	Incidence with 15 mg	Incidence with 30 mg	Incidence with Placebo	Source / Study
Moderate-to-Severe Atopic Dermatitis (Phase 3 trials, 16-week)	9.8% (84/857)	15.2% (131/864)	2.2% (19/862)	Integrated Phase 3 Analysis [1]
Alopecia Areata (Phase 3 trial, 24-week)	Reported as common	Reported as common	--	AbbVie Topline Results [2]
Meta-Analysis of Multiple Indications	Risk significantly increased vs. placebo; exhibits a dose-dependent relationship	--	--	2025 Meta-Analysis [3]
Real-World Atopic Dermatitis (1-year)	--	--	Acne was the second most common AE [4]	UP-TAINED Real-World Study [4]

Table 2: Clinical Profile and Management of Reported Acne

Characteristic	Details
Severity	Over 99% of cases in clinical trials were mild or moderate [1]. Severe cases are infrequent.
Management & Intervention	In trials, no intervention was required in 40.5% (15 mg) and 46.6% (30 mg) of cases. When treatment was used, topical therapies like antibiotics, benzoyl peroxide, and retinoids were effective [1].
Impact on Treatment	Discontinuation due to acne is very rare. In the large integrated safety analysis, acne was not a prominent reason for stopping treatment [5].
Impact on Patient-Reported Outcomes	In a dedicated analysis, acne had no impact on quality of life measures in atopic dermatitis patients [1].

Frequently Asked Questions (FAQs) for Professionals

Q1: What is the proposed mechanism for upadacitinib-associated acne? The mechanism is not fully elucidated but is thought to be linked to the role of JAK-STAT signaling in skin immunity and homeostasis. As a JAK inhibitor, **upadacitinib**'s modulation of immune pathways may alter the cutaneous microenvironment, potentially influencing the innate immune response to *Cutibacterium acnes* and follicular inflammation. This is a recognized class effect for JAK inhibitors [6].

Q2: Are certain patient populations at higher risk? Yes, post-hoc analyses indicate that younger age, female sex, and non-White racial background are associated with higher rates of acne in patients treated with **upadacitinib** for atopic dermatitis [1].

Q3: How should acne be managed in patients on upadacitinib?

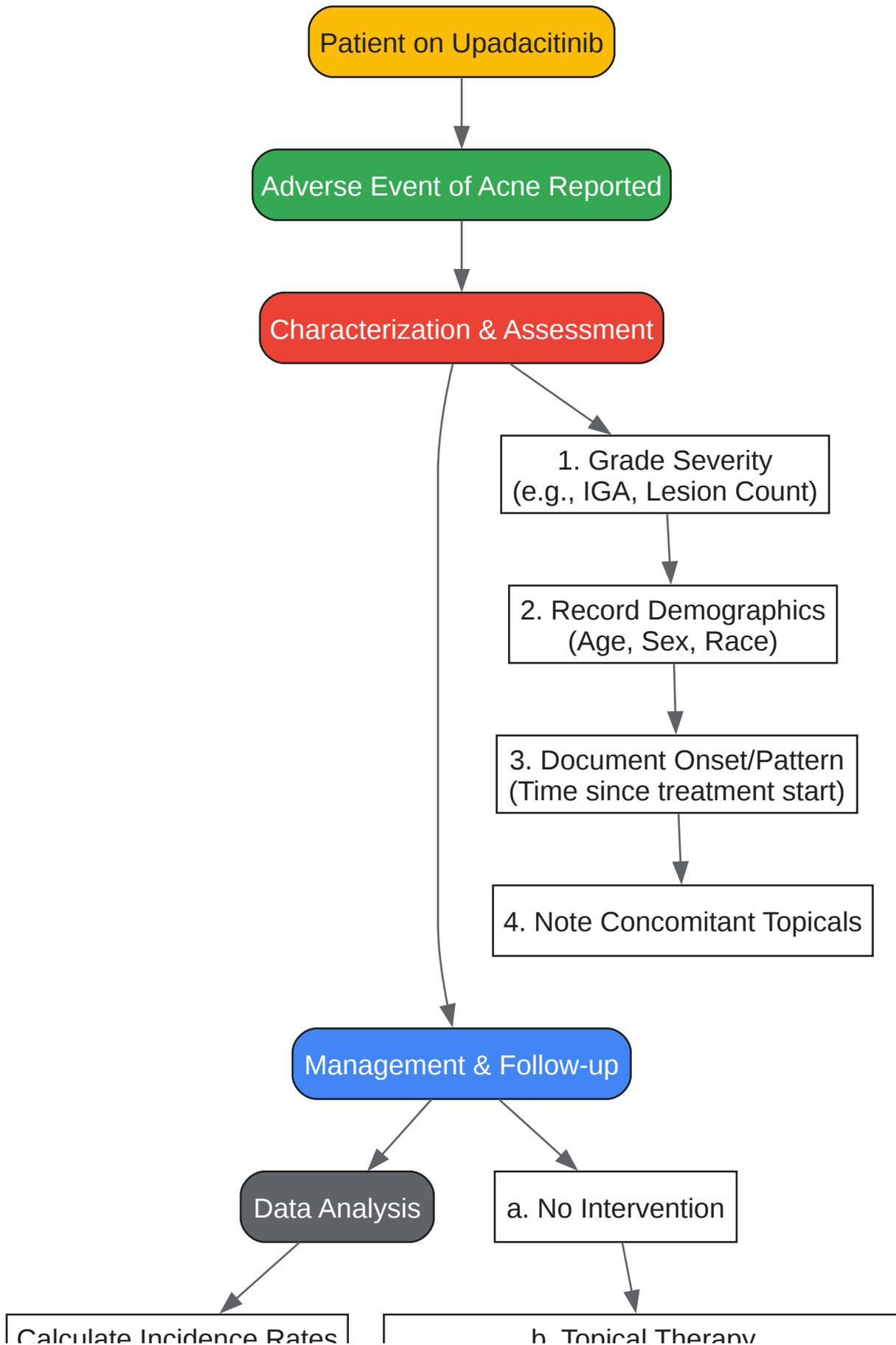
- **Assessment:** Document severity using a standard acne grading scale [7].
- **First-line management:** Most cases can be managed with **topical therapies** (benzoyl peroxide, topical antibiotics, retinoids) [1].

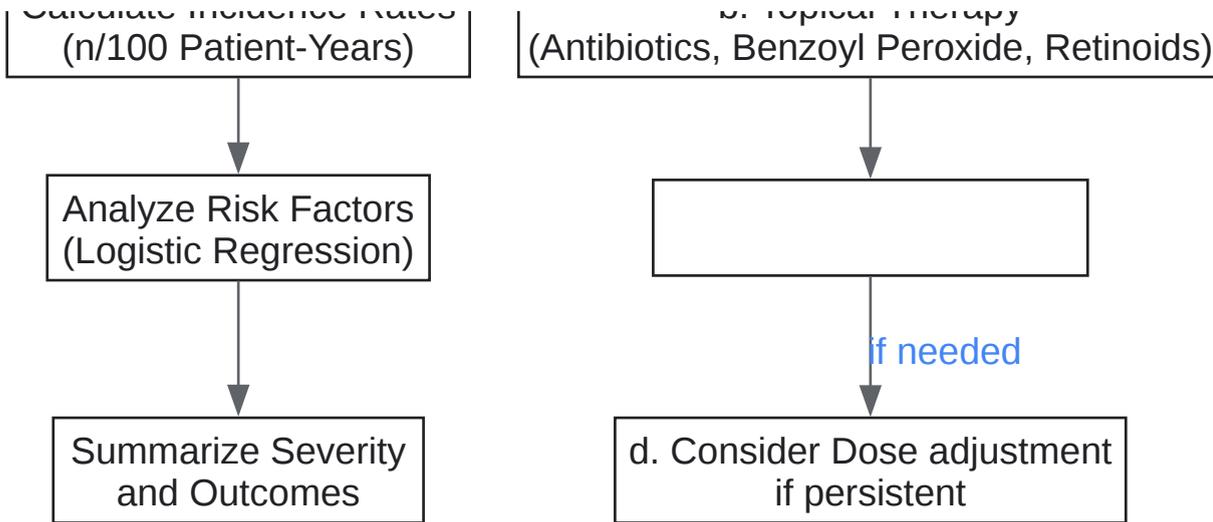
- **Continuation of therapy: Upadacitinib** can generally be continued, as acne often does not worsen and may resolve spontaneously or with topical care.
- **Dose adjustment:** In persistent or bothersome cases, a temporary dose reduction may be considered, acknowledging the dose-dependent nature of the event [3].

Q4: Does the acne lead to treatment discontinuation? No, this is uncommon. In clinical trials across indications, very few patients discontinued **upadacitinib** due to acne. Most cases were manageable without altering the study drug regimen [5] [1].

Experimental Workflow for Acne Characterization in Clinical Trials

For researchers designing trials or analyzing data, the following workflow outlines a standardized approach for monitoring and characterizing acne based on methodologies from published studies.





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The clinical trial workflow for characterizing acne involves systematic adverse event reporting, detailed clinical assessment, structured management, and comprehensive data analysis [1]. Key experimental protocols include using the **Investigator's Global Assessment (IGA) for acne** or **lesion counting** to grade severity [7], and statistical analysis of incidence as exposure-adjusted event rates per 100 patient-years to account for varying follow-up times [5].

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